2-(4-Chlorophenyl)-1,2-thiazol-3(2H)-one
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Overview
Description
2-(4-Chlorophenyl)-1,2-thiazol-3(2H)-one is a heterocyclic compound that contains a thiazole ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,2-thiazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization under acidic conditions to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Chlorophenyl)-1,2-thiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-1,2-thiazol-3(2H)-one
- 2-(4-Bromophenyl)-1,2-thiazol-3(2H)-one
- 2-(4-Fluorophenyl)-1,2-thiazol-3(2H)-one
Uniqueness
2-(4-Chlorophenyl)-1,2-thiazol-3(2H)-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for research and development .
Properties
CAS No. |
33319-86-7 |
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Molecular Formula |
C9H6ClNOS |
Molecular Weight |
211.67 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C9H6ClNOS/c10-7-1-3-8(4-2-7)11-9(12)5-6-13-11/h1-6H |
InChI Key |
JPIKONHHXVLWEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CS2)Cl |
Origin of Product |
United States |
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